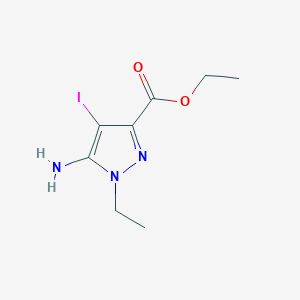

Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12IN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJPVRDJYCJTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)OCC)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination Using I₂/H₂O₂/HCl

A mixture of I₂ (1.2 equiv), H₂O₂ (35%, 1.5 equiv), and HCl (37%) in dichloroethane at 50–70°C for 5–7 hours introduces iodine at C4. Post-reaction purification involves washing with sodium sulfite and sodium carbonate to remove excess iodine.

Example Protocol

Silver-Catalyzed C–H Iodination

Recent advancements employ AgOTf (1.2 equiv) with I₂ (1.5 equiv) in acetonitrile under reflux. This method avoids harsh acids and improves regioselectivity.

Optimized Conditions

-

Catalyst : AgOTf (1.2 equiv)

-

Oxidant : I₂ (1.5 equiv)

-

Solvent : Acetonitrile

-

Temperature : 80°C

Sandmeyer-Type Reaction for Late-Stage Iodination

While less common, Sandmeyer reactions can introduce iodine via diazotization. However, this method is limited by the need for a displaceable group (e.g., –NH₂) at C4, which is absent in the target compound. Adaptations involve intermediate functionalization, but this approach is less efficient compared to direct electrophilic substitution.

One-Pot Synthesis via Multicomponent Reactions

Emerging strategies use multicomponent reactions (MCRs) to streamline synthesis. For instance, a tandem cyclocondensation-iodination process combines ethyl hydrazine, β-keto esters, and iodine sources in a single pot. While yields are moderate (50–60%), this method reduces purification steps.

Representative Procedure

-

Reactants : 1-Ethylhydrazine, ethyl cyanoacetate, I₂

-

Catalyst : Ceric ammonium nitrate (CAN)

-

Solvent : Water/acetonitrile

-

Temperature : 100°C

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation + I₂/H₂O₂ | I₂, H₂O₂, HCl | 60°C, 6h | 70–80% | High regioselectivity | Requires acidic conditions |

| AgOTf-Catalyzed Iodination | I₂, AgOTf | 80°C, 12h | 65–75% | Mild conditions, no acids | Costly silver reagents |

| Multicomponent Reaction | CAN, I₂ | 100°C, 24h | 50–60% | Fewer steps | Moderate yield |

Industrial-Scale Considerations

For large-scale production, the I₂/H₂O₂/HCl method is preferred due to reagent availability and cost-effectiveness. Continuous flow reactors improve safety and efficiency by minimizing exposure to corrosive reagents. Key industrial parameters include:

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification and development of compounds targeting multiple diseases, including cancer and other serious health conditions. The pyrazole moiety is recognized for its diverse biological activities, making it a valuable scaffold in drug design .

Key Pharmaceutical Applications:

- Cancer Treatment: Compounds derived from pyrazole structures have shown potential anticancer properties. Research indicates that certain derivatives can inhibit the growth of tumor cell lines, making them candidates for further pharmacological investigation .

- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, which can be useful in developing new antibiotics .

The biological activity of this compound is attributed to its unique functional groups. The presence of the amino group and iodine substituent enhances its reactivity, allowing it to participate in various biochemical interactions.

Biological Properties:

- Anticancer Effects: Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit proliferation. For instance, certain derivatives have shown effectiveness against breast adenocarcinoma and non-small cell lung cancer cell lines .

- Enzyme Inhibition: Some compounds derived from this scaffold act as inhibitors for specific enzymes involved in disease pathways, which could lead to therapeutic applications .

Synthesis Overview:

- Starting Materials: The synthesis often begins with hydrazine derivatives and ethyl cyanoacetate or similar compounds.

- Reactions: Key reactions include:

Case Studies

Several case studies illustrate the application of this compound in drug development:

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives for their anticancer activity against various human tumor cell lines. Results indicated that certain modifications to the ethyl 5-amino structure enhanced cytotoxicity against breast cancer cells, demonstrating the potential for developing effective cancer therapies .

Case Study 2: Antimicrobial Properties

Research on substituted pyrazoles has shown promising results in inhibiting bacterial growth. Derivatives of ethyl 5-amino-pyrazoles were tested against common pathogens, revealing significant antimicrobial activity that could lead to new antibiotic agents .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrazole Carboxylates

- Halogen vs. Electron-Withdrawing Groups: The 4-iodo substituent in the target compound provides a bulky, polarizable group, contrasting with the smaller, electron-withdrawing CF₃ or cyano groups in analogs. This may slow metabolic degradation compared to CF₃-containing derivatives .

- Aromatic vs.

Physicochemical Properties

- Solubility: The 4-iodo substituent increases molecular weight (367.1 g/mol) and lipophilicity compared to analogs like Ethyl 5-amino-1-methyl-4-cyano-pyrazole-3-carboxylate (MW ~250 g/mol) .

- Stability: Iodo-substituted pyrazoles may exhibit lower photostability than non-halogenated analogs due to iodine’s susceptibility to light-induced cleavage .

Crystallographic Data

- Molecular Geometry : While crystallographic data for the target compound is unavailable, analogs like Ethyl 4-methylthio-3-phenyl-2-thioxo-oxazole-5-carboxylate () show dihedral angles of 90.2° between heterocyclic and phenyl rings, hindering conjugation. The iodine atom in the target compound may induce similar steric constraints .

Biological Activity

Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate is a member of the pyrazole family, which is known for its diverse biological activities. This compound, characterized by its unique functional groups, including an amino group and an iodine substituent, has been the subject of various studies investigating its potential therapeutic applications.

The molecular formula of this compound is CHNOI, with a molecular weight of approximately 295.12 g/mol. The presence of the iodine atom contributes to its reactivity and potential biological activity, while the amino group enhances its interaction with biological targets.

Synthesis Methods

Various synthesis methods have been reported for this compound, including:

- Multicomponent Reactions : This method involves combining multiple reactants in a single reaction vessel to form the desired product efficiently.

- Microwave-Assisted Synthesis : This technique accelerates chemical reactions using microwave radiation, leading to higher yields and reduced reaction times.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The iodine atom and the amino group significantly influence its binding affinity and specificity. Studies suggest that this compound may inhibit certain enzymes, leading to various biological effects, including anticancer activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HepG2 (Hepatocellular carcinoma) | 15.2 | |

| HCT116 (Colorectal carcinoma) | 12.8 | |

| MCF7 (Breast cancer) | 18.5 |

These findings indicate that this compound exhibits promising anticancer properties that warrant further investigation.

Other Biological Activities

In addition to its anticancer effects, this compound has shown potential in other areas:

- Antimicrobial Activity : Ethyl 5-amino derivatives have been evaluated for their ability to inhibit bacterial growth, particularly against resistant strains.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of pyrazoles, this compound was tested against human cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest being proposed as underlying factors.

Case Study 2: Antimicrobial Screening

A series of experiments assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound exhibited effective inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

A typical synthesis involves refluxing precursors like iodopyrazole derivatives with sodium acetate in acetic acid to facilitate cyclization and esterification. For example, analogous pyrazole-carboxylate syntheses use 3-formyl-indole precursors with sodium acetate under reflux, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Optimization strategies include adjusting stoichiometry (e.g., 10% excess of formyl precursors), extending reaction time (3–5 hours), and employing inert atmospheres to minimize side reactions. Column chromatography (e.g., silica gel) or fractional recrystallization can improve purity and yield .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., ethyl, amino, and iodine groups). The iodine atom’s electronegativity deshields adjacent protons, causing distinct splitting .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement resolves bond lengths/angles, particularly the iodine-carbon bond geometry. Data collected at 90 K reduces thermal motion artifacts, and R-factors <0.05 ensure accuracy .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Storage : Refrigerate in airtight containers to prevent degradation. Avoid exposure to humidity and electrostatic discharge .

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation of vapors .

- Waste Disposal : Treat iodine-containing waste with reducing agents (e.g., sodium thiosulfate) before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models for this compound?

Discrepancies often arise from disordered solvent molecules or incorrect space group assignments. Strategies include:

- Re-refining data using SHELXL with restraints for thermal parameters and hydrogen bonding .

- Validating models against Fo-Fc difference maps to identify missing electron density (e.g., solvent molecules) .

- Cross-checking with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond angles .

Q. What strategies are recommended for addressing contradictions in reported synthetic yields of this compound across different studies?

Contradictions may stem from variable reaction conditions. Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters like temperature (70–100°C), catalyst loading, and solvent polarity (e.g., acetic acid vs. DMF) to identify optimal conditions .

- In-situ Monitoring : Use techniques like TLC or HPLC to track reaction progress and intermediate formation .

- Byproduct Analysis : Characterize impurities via LC-MS to adjust purification protocols (e.g., gradient elution in chromatography) .

Q. How does the iodine substituent influence the reactivity of this compound in further functionalization reactions?

The iodine atom acts as a directing group and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to its high leaving-group ability. For example:

- Palladium-Catalyzed Coupling : React with aryl boronic acids to replace iodine with aryl groups, leveraging the pyrazole ring’s electron-withdrawing nature to stabilize transition states .

- Nucleophilic Substitution : Replace iodine with amines or thiols under basic conditions (e.g., KCO/DMF) .

- Radical Reactions : Initiate iodine-lithium exchange for alkylation or carboxylation .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.